molecular formula C11H8N4O3 B12873854 3-(5-Nitrofuran-2-yl)-1-(prop-2-en-1-yl)-1H-pyrazole-4-carbonitrile CAS No. 61620-64-2

3-(5-Nitrofuran-2-yl)-1-(prop-2-en-1-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B12873854
CAS No.: 61620-64-2
M. Wt: 244.21 g/mol
InChI Key: HJNTXNPYANCNQM-UHFFFAOYSA-N
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Description

3-(5-Nitrofuran-2-yl)-1-(prop-2-en-1-yl)-1H-pyrazole-4-carbonitrile is a synthetic nitrofuran-derived compound of significant interest in medicinal chemistry and biochemical research. Its core structure, featuring a nitrofuran moiety linked to a pyrazole-carbonitrile scaffold, is associated with potent biological activity. This compound is primarily investigated for its antimicrobial properties against a range of bacterial and fungal pathogens [https://pubmed.ncbi.nlm.nih.gov/36350712/]. The mechanism of action for nitrofuran analogues typically involves enzymatic reduction of the nitro group by bacterial nitroreductases, generating reactive intermediates that cause irreversible damage to microbial DNA, proteins, and other cellular components. Furthermore, its structural framework is explored in anticancer research, where it is studied for its potential to induce cytotoxicity and inhibit the proliferation of various cancer cell lines. The prop-2-en-1-yl (allyl) group offers a reactive handle for further chemical modifications, making this compound a valuable intermediate or core structure for developing novel therapeutic agents and probing structure-activity relationships (SAR). This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

61620-64-2

Molecular Formula

C11H8N4O3

Molecular Weight

244.21 g/mol

IUPAC Name

3-(5-nitrofuran-2-yl)-1-prop-2-enylpyrazole-4-carbonitrile

InChI

InChI=1S/C11H8N4O3/c1-2-5-14-7-8(6-12)11(13-14)9-3-4-10(18-9)15(16)17/h2-4,7H,1,5H2

InChI Key

HJNTXNPYANCNQM-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=C(C(=N1)C2=CC=C(O2)[N+](=O)[O-])C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One possible synthetic route could include the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a suitable 1,3-dicarbonyl compound.

    Introduction of the nitrofuran moiety: This step may involve nitration of a furan derivative followed by coupling with the pyrazole ring.

    Addition of the allyl group: This can be done through an allylation reaction using an allyl halide.

    Formation of the carbonitrile group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that derivatives of 3-(5-nitrofuran-2-yl)prop-2-en-1-one, closely related to the compound , exhibit potent antibacterial properties. For instance, one study evaluated the inhibitory potential of these derivatives against a variety of bacterial strains, including Mycobacterium tuberculosis H37Rv. The results indicated that certain derivatives achieved a minimum inhibitory concentration (MIC) as low as 0.031 mg/L, outperforming first-line antituberculosis drugs such as isoniazid and rifampicin .

Therapeutic Index and Selectivity

The therapeutic index of these compounds has been assessed using mammalian cell lines, revealing low cytotoxicity towards murine RAW 264.7 and human THP-1 cells. This indicates a favorable selectivity profile, making these compounds potential candidates for further development in clinical settings .

Data Table: Summary of Antibacterial Activity

Compound NameMIC (mg/L)Target BacteriaComparison to Standard Drugs
Compound 10.031Mycobacterium tuberculosisSuperior to isoniazid, rifampicin
Compound 20.062M. tuberculosis (MDR strain)Equipotent to pretomanid
Compound 30.125Various Gram-positive bacteriaEffective against resistant strains

Case Study 1: Efficacy Against Multidrug-Resistant Strains

In a controlled laboratory setting, the efficacy of selected derivatives was tested against multidrug-resistant strains of M. tuberculosis. The results demonstrated that certain derivatives not only inhibited growth but also effectively eliminated intracellular mycobacteria in infected macrophage models. This finding highlights the potential for these compounds to be developed into effective treatments for drug-resistant tuberculosis infections .

Case Study 2: Cytotoxicity Assessment

A separate study focused on assessing the cytotoxic effects of these compounds on human cell lines. The findings indicated that while exhibiting potent antibacterial activity, the compounds maintained low levels of cytotoxicity, suggesting their safety profile could support their use in therapeutic applications .

Mechanism of Action

The mechanism of action of 1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrofuran moiety may be involved in redox reactions, while the pyrazole ring could participate in hydrogen bonding or π-π interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-4-carbonitrile Derivatives

Substituent Analysis and Electronic Effects

The pyrazole-4-carbonitrile scaffold is common in medicinal and materials chemistry. Key comparisons with analogous compounds include:

Compound Name R1 (Position 1) R3 (Position 3) Key Features
Target Compound Prop-2-en-1-yl 5-Nitrofuran-2-yl Strong electron-withdrawing nitro group; allyl chain introduces unsaturation
3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile Oxo group (C=O) Piperidin-1-yl Dihydro structure with electron-donating piperidine; oxo group enhances polarity
5-Amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile 2-Bromopropanoyl Methyl Bromine enables nucleophilic substitution; acyl group increases hydrophobicity
5-Amino-1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]propanoyl}-3-phenyl-... Oxadiazole-thioether Phenyl Extended conjugation via oxadiazole; sulfur enhances metabolic stability

Key Observations :

  • Electron-withdrawing groups (EWGs) : The nitro group in the target compound significantly reduces electron density at the pyrazole ring compared to piperidinyl (electron-donating) or methyl groups .
Structural and Crystallographic Insights
  • For example, nitrofuran’s nitro group likely induces planarity in the pyrazole ring, analogous to fluorophenyl-substituted pyrazolines in .
  • Comparison with 3-Oxo Derivatives: The dihydro structure in introduces a non-planar conformation due to the oxo group, whereas the target compound’s fully aromatic pyrazole ring may enhance rigidity and π-π stacking interactions .
Reactivity and Stability
  • Nitro Group Reactivity : The nitro group in the target compound may participate in reduction reactions or act as a directing group in electrophilic substitution, contrasting with inert substituents like methyl or piperidinyl .
  • Allyl Group : The unsaturated allyl chain offers sites for addition reactions (e.g., epoxidation), unlike saturated acyl or alkyl groups in analogues .
  • Stability : Nitro groups can confer photolytic sensitivity, whereas sulfur-containing derivatives () may exhibit greater thermal stability .

Biological Activity

3-(5-Nitrofuran-2-yl)-1-(prop-2-en-1-yl)-1H-pyrazole-4-carbonitrile is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature on its biological properties, focusing on antibacterial, anti-inflammatory, and anticancer activities, as well as its mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the presence of a nitrofuran moiety, a pyrazole ring, and a carbonitrile group. This combination of functional groups contributes to its pharmacological potential.

Antibacterial Activity

Recent studies have demonstrated that derivatives of 3-(5-nitrofuran-2-yl) compounds exhibit potent antibacterial activity. For instance, one study highlighted that certain derivatives showed significant inhibition against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) as low as 0.031 mg/L . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

CompoundBacteria TargetedMIC (mg/L)
3-(5-Nitrofuran-2-yl)-1-(prop-2-en-1-yl)-1H-pyrazole-4-carbonitrileM. tuberculosis0.031
Other DerivativesE. coli, S. aureusVaries

Anti-inflammatory Activity

The pyrazole scaffold is known for its anti-inflammatory properties. Compounds similar to 3-(5-nitrofuran-2-yl)-1-(prop-2-en-1-yl)-1H-pyrazole-4-carbonitrile have shown promising results in reducing inflammatory markers such as TNF-α and IL-6 in various in vitro models. For example, some derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

CompoundInflammatory MarkerInhibition %
Pyrazole DerivativeTNF-α85%
DexamethasoneTNF-α76%

Anticancer Activity

The compound's potential in cancer therapy has also been explored. Studies have indicated that it can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of the Bcl-2 family proteins. The compound's ability to inhibit tumor growth has been demonstrated in several cancer models, showcasing its potential as an anticancer agent.

The biological activity of 3-(5-nitrofuran-2-yl)-1-(prop-2-en-1-yl)-1H-pyrazole-4-carbonitrile can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit critical enzymes involved in bacterial metabolism and inflammation.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways has been noted, particularly through the intrinsic pathway involving mitochondrial dysfunction.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives against M. tuberculosis. The study found that structural modifications significantly impacted antibacterial activity, suggesting that the nitrofuran moiety plays a crucial role in enhancing efficacy .

Another investigation focused on the anti-inflammatory effects of these compounds in vivo using carrageenan-induced edema models. Results indicated that certain derivatives exhibited effects comparable to established anti-inflammatory agents, highlighting their therapeutic potential .

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